9-Acridinecarboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinecarboxylic acid hydrate is a chemical compound with the molecular formula C14H9NO2 · xH2O. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its bright yellow to yellow-green crystalline powder form and is primarily used in scientific research due to its unique properties .
Mechanism of Action
Target of Action
The primary target of 9-Acridinecarboxylic acid hydrate is double-stranded DNA (dsDNA) . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
As a DNA intercalator, this compound interacts with its target by inserting itself into the DNA structure . This interaction can disrupt the normal functioning of the DNA, potentially affecting processes such as replication and transcription.
Result of Action
The primary result of this compound’s action is the disruption of normal DNA function . By intercalating into the DNA structure, it can interfere with critical cellular processes such as replication and transcription. This can lead to a variety of cellular effects, potentially including cell death.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 9-Acridinecarboxylic acid hydrate are largely defined by its ability to intercalate into double-stranded DNA This interaction with DNA is a key aspect of its biochemical role
Cellular Effects
Its known interaction with DNA suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its known ability to intercalate into double-stranded DNA suggests potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-acridinecarboxylic acid hydrate typically involves the Pfitzinger reaction, which is a condensation reaction between an acridine derivative and a carboxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form reduced acridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the acridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Oxidized acridine derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine compounds with various functional groups.
Scientific Research Applications
9-Acridinecarboxylic acid hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Acridine-9-carboxaldehyde
- 9-Chloroacridine
- 9-Aminoacridine hydrochloride monohydrate
Comparison:
- Acridine-9-carboxaldehyde: Similar in structure but differs in the functional group attached to the acridine ring. It is used in different chemical reactions and has distinct applications.
- 9-Chloroacridine: Contains a chlorine atom, making it more reactive in substitution reactions compared to 9-acridinecarboxylic acid hydrate.
- 9-Aminoacridine hydrochloride monohydrate: Contains an amino group, which makes it more suitable for applications in biological systems due to its ability to form hydrogen bonds .
This compound stands out due to its unique combination of properties, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
332927-03-4 |
---|---|
Molecular Formula |
C14H8NO2- |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
acridine-9-carboxylate |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17)/p-1 |
InChI Key |
IYRYQBAAHMBIFT-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)[O-] |
Pictograms |
Irritant |
Synonyms |
NSC 386 Hydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.